

AM-5262: A Comprehensive Guide to its GPR40 Selectivity

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Compound of Interest

Compound Name: AM-5262

Cat. No.: B10779999

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AM-5262**'s performance as a G-protein coupled receptor 40 (GPR40) agonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to allow for replication and validation of the findings.

Introduction to GPR40 and AM-5262

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of GPR40 in pancreatic β -cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] **AM-5262** is a potent, orally available GPR40 full agonist that has demonstrated improved pharmacokinetic and selectivity profiles compared to earlier compounds.[4][5] A key characteristic of **AM-5262** is its ability to act as a dual Gq and Gs signaling agonist, a feature that distinguishes it from many other GPR40 modulators.[6]

Comparative Analysis of GPR40 Agonists

The selectivity and potency of **AM-5262** have been evaluated in various in vitro and in vivo studies. Below is a summary of its performance compared to other notable GPR40 agonists.

Table 1: In Vitro Potency and Efficacy of GPR40 Agonists

Compound	Target	Assay Type	EC50 (nM)	Emax (%)	Reference
AM-5262	Human GPR40	IP-one	29	179 ± 14	[6]
Human GPR40	cAMP	110	100	[6]	
AM-1638	Human GPR40	IP-one	43	148 ± 12	[6]
Human GPR40	cAMP	110	100	[6]	
TAK-875	Human GPR40	IP-one	39	98 ± 7	[6]
Human GPR40	cAMP	>10,000	N/A	[6]	
AMG 837	Human GPR40	IP-one	43	114 ± 8	[6]
Human GPR40	cAMP	>10,000	N/A	[6]	
MK-2305	Human GPR40	IP-one	26	68 ± 5	[6]
Human GPR40	cAMP	>10,000	N/A	[6]	

EC50 values represent the concentration of the agonist that gives half-maximal response. Emax values are expressed as a percentage of the maximal response to a reference agonist (GW9508).

Table 2: Binding Affinity of GPR40 Agonists

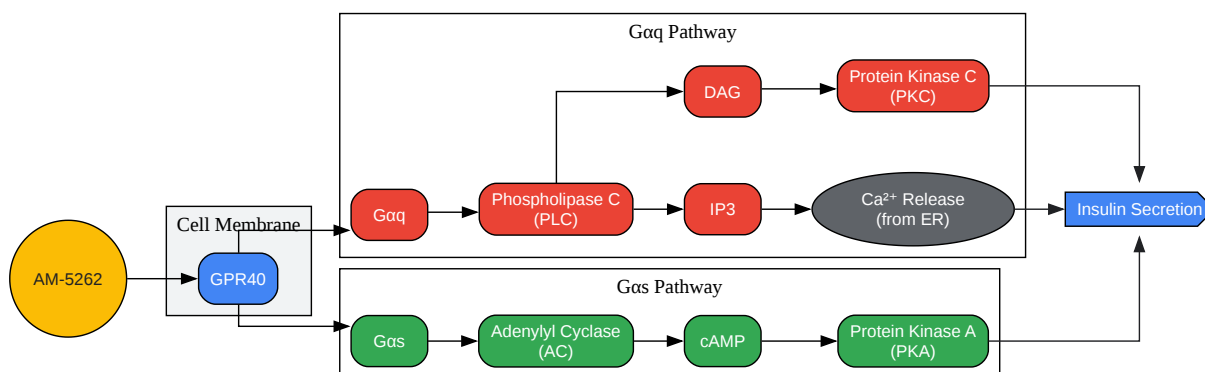
Compound	Radioligand	Ki (nM)	Reference
AM-5262	[3H]AM-1638	10	[6]
AM-1638	[3H]AM-1638	29	[6]
TAK-875	[3H]AM-1638	Positive Cooperativity	[6]
AMG 837	[3H]AM-1638	Positive Cooperativity	[6]
MK-2305	[3H]AM-1638	Positive Cooperativity	[6]

Ki values represent the inhibitory constant for the ligand. "Positive Cooperativity" indicates that the compound enhances the binding of the radioligand.

GPR40 Signaling Pathways

Activation of GPR40 can initiate downstream signaling through different G-protein subtypes.

AM-5262 is notable for its ability to engage both G_{αq} and G_{αs} pathways.





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